molecular formula C14H19ClN2O5S B3337628 2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 717904-71-7

2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3337628
CAS No.: 717904-71-7
M. Wt: 362.8 g/mol
InChI Key: GRHWELWDQPEZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H19ClN2O5S. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloroacetyl group attached to a piperazine ring, which is further substituted with a 2,5-dimethoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

  • Piperazine Derivative Formation: Piperazine is reacted with 2,5-dimethoxybenzenesulfonyl chloride to form the piperazine derivative.

  • Chloroacetylation: The piperazine derivative is then treated with chloroacetyl chloride to introduce the chloroacetyl group, resulting in the final compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloroacetyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of compounds with reduced chlorine content.

  • Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-1,4-dimethoxybenzene: This compound shares structural similarities but lacks the piperazine ring.

  • Benzene, 2-chloro-1,4-dimethyl-: Another structurally related compound with different functional groups.

Uniqueness: 2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its combination of chloroacetyl and piperazine groups, which provide distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-chloro-1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S/c1-21-11-3-4-12(22-2)13(9-11)23(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHWELWDQPEZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.